An In-Depth Technical Guide to Bis(trifluoromethyl) peroxide (CAS No. 927-84-4)
An In-Depth Technical Guide to Bis(trifluoromethyl) peroxide (CAS No. 927-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trifluoromethyl) peroxide (BTP), with the CAS number 927-84-4, is a fluorocarbon derivative recognized for its utility as a potent radical initiator in polymerization and organic synthesis.[1] Unlike many organic peroxides, BTP is a gas at standard conditions, exhibiting notable thermal stability and is reported to be non-explosive.[1] This guide provides a comprehensive overview of the core properties, synthesis, handling, and spectroscopic data of Bis(trifluoromethyl) peroxide, intended to serve as a technical resource for researchers and professionals in chemistry and drug development.
Core Properties
Bis(trifluoromethyl) peroxide (CF₃OOCF₃) is a colorless gas with properties that make it a unique reagent in fluorine chemistry.[2] Its physical and chemical characteristics are summarized below.
Physical and Chemical Properties
A compilation of the key physical and chemical data for Bis(trifluoromethyl) peroxide is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂F₆O₂ | [3] |
| Molecular Weight | 170.011 g/mol | [4] |
| Boiling Point | -37 °C (236 K) | [4] |
| Density | 1.588 g/cm³ | [4] |
| Vapor Pressure | 5180 mmHg (at 25 °C) | [4] |
| log P | 2.65 | [4] |
| Refractive Index (n D) | 1.231 | [4] |
| Enthalpy of Formation (ΔfH° gas) | -1507 ± 13 kJ/mol | [3] |
Reactivity and Stability
The core of Bis(trifluoromethyl) peroxide's reactivity lies in the homolytic cleavage of the oxygen-oxygen bond, which generates two trifluoromethoxy radicals (CF₃O•). This process is the foundation of its application as a radical initiator. The peroxide is remarkably stable, with a decomposition temperature of 220 °C.[2]
Modern applications have demonstrated that BTP can be activated under milder conditions. These methods include visible light photoredox catalysis and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis, which enable C-H trifluoromethoxylation of arenes and heteroarenes.[5][6]
Experimental Protocols
Synthesis of Bis(trifluoromethyl) peroxide
Two primary methods for the synthesis of Bis(trifluoromethyl) peroxide have been reported: the silver fluoride-catalyzed reaction of carbon monoxide with fluorine, and the reaction of carbonyl fluoride (B91410) with chlorine trifluoride. The latter is detailed in U.S. Patent 3,202,718 and is presented here as a representative protocol.[1]
Method: Reaction of Carbonyl Fluoride and Chlorine Trifluoride [1]
This process involves the reaction of carbonyl fluoride (COF₂) and chlorine trifluoride (ClF₃) at elevated temperatures and pressures.
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Reactants:
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Carbonyl Fluoride (COF₂)
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Chlorine Trifluoride (ClF₃)
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(Optional) Alkali metal fluoride or bifluoride catalyst (e.g., potassium bifluoride, cesium fluoride)
-
-
Equipment:
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A high-pressure reaction vessel constructed of a corrosion-resistant alloy (e.g., nickel-iron-molybdenum alloy).
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Gas transfer lines.
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Cooling bath (e.g., liquid nitrogen or dry ice/acetone).
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Heating system.
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Product collection cylinder.
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-
Procedure (Example from U.S. Patent 3,202,718): [1]
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A 100 ml pressure vessel made of a corrosion-resistant nickel-iron-molybdenum alloy is evacuated and cooled to -80 °C.
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9 g (0.097 g. mole) of chlorine trifluoride and 8.7 g (0.13 g. mole) of carbonyl fluoride are transferred into the vessel.
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The reaction vessel is sealed and heated to 200 °C for 6 hours, during which an autogenous pressure of 475-485 p.s.i. develops.
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After cooling to room temperature, the volatile products are transferred to an evacuated stainless steel cylinder cooled in liquid nitrogen.
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-
Purification: [4]
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The crude product mixture may contain unreacted chlorine trifluoride and chlorine monofluoride, which are highly reactive and hazardous. These are deactivated by passing the gaseous mixture through a tube containing anhydrous calcium chloride.
-
The gas stream is then scrubbed with water and a dilute caustic solution to remove chlorine and any residual carbonyl fluoride.
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Finally, the purified gas is dried.
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A logical workflow for the synthesis and purification process is depicted below.
Caption: Workflow for the synthesis and purification of Bis(trifluoromethyl) peroxide.
Handling and Safety Precautions
Bis(trifluoromethyl) peroxide is a gaseous oxidizing agent and should be handled with appropriate safety measures.[7][8][9][10]
-
Personal Protective Equipment (PPE): [10]
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Safety glasses with side shields are mandatory. When a splash hazard exists, chemical splash goggles should be worn.
-
Flame-resistant lab coats are recommended.
-
Gloves should be worn when handling cylinders or any potentially contaminated equipment.
-
-
Engineering Controls:
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Storage:
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High-Pressure Reactions:
-
Ensure the pressure reactor is rated for the intended operating temperature and pressure.[11]
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Never overfill the reaction vessel (a maximum of three-quarters full is a general guideline).[11]
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Utilize a blast shield, especially when conducting reactions with unknown explosion potential.[11]
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Familiarize yourself with the emergency pressure relief systems on the reactor.[12]
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The logical relationship for handling and safety is illustrated in the following diagram.
Caption: Key safety considerations for handling Bis(trifluoromethyl) peroxide.
Spectroscopic Data
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of Bis(trifluoromethyl) peroxide has been reported. The molecule belongs to the C₂ point group, resulting in a complex spectrum with 24 fundamental bands.[13] Key vibrational modes include C-F stretching, C-O stretching, and O-O stretching. A detailed assignment of the observed bands is provided in Table 2.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 1284 | Very Strong | ν(C-F) |
| 1230 | Very Strong | ν(C-F) |
| 1165 | Strong | ν(C-F) |
| 950 | Medium | ν(C-O) |
| 890 | Weak | ν(O-O) |
| 760 | Weak | δ(CF₃) |
| 625 | Strong | δ(CF₃) |
| 556 | Weak | δ(CF₃) |
| 480 | Medium | δ(C-O) |
| 400 | ? | Torsion |
Adapted from Arvia, A. J., & Aymonino, P. J. (1962). Infrared absorption spectra of bis(monofluorocarbonyl)-and bis(trifluoromethyl)-peroxides. Spectrochimica Acta, 18(10), 1299-1307.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a valuable tool for the characterization of Bis(trifluoromethyl) peroxide and its reaction products. The trifluoromethoxy (OCF₃) group typically exhibits a chemical shift in the range of -58 to -62 ppm.[5]
Mass Spectrometry
The mass spectrum of Bis(trifluoromethyl) peroxide would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely be dominated by the cleavage of the weak O-O bond.
Expected Fragmentation Pathway:
The primary fragmentation event is the homolytic cleavage of the peroxide bond to form two trifluoromethoxy radicals. In the mass spectrometer, this would lead to the formation of a trifluoromethoxy cation.
Caption: Plausible mass spectral fragmentation pathway for Bis(trifluoromethyl) peroxide.
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[CF₃OOCF₃]⁺• (m/z = 170): Molecular ion.
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CF₃O⁺ (m/z = 85): A major fragment resulting from the cleavage of the O-O bond.
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CF₃⁺ (m/z = 69): Formed by the loss of an oxygen atom from the trifluoromethoxy cation.
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COF₂⁺ (m/z = 66): A possible rearrangement product.
Conclusion
Bis(trifluoromethyl) peroxide is a valuable reagent with unique properties that make it suitable for a range of applications in synthetic chemistry, particularly as a source of trifluoromethoxy radicals. This guide has provided a detailed overview of its core properties, established synthesis and purification protocols, essential safety and handling procedures, and characteristic spectroscopic data. By consolidating this information, we aim to provide researchers, scientists, and drug development professionals with a thorough technical resource to support their work with this important compound.
References
- 1. US3202718A - Synthesis of bis (trifluoromethyl) peroxide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bis(trifluoromethyl) peroxide [webbook.nist.gov]
- 4. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]
- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.arizona.edu [research.arizona.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. asynt.com [asynt.com]
- 12. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
